molecular formula C11H8ClNO3S2 B2379016 2-chloro-N-(thiophen-2-ylsulfonyl)benzamide CAS No. 630050-28-1

2-chloro-N-(thiophen-2-ylsulfonyl)benzamide

Cat. No.: B2379016
CAS No.: 630050-28-1
M. Wt: 301.76
InChI Key: QIZMZAYLRMMOAA-UHFFFAOYSA-N
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Description

2-chloro-N-(thiophen-2-ylsulfonyl)benzamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzamide group substituted with a chlorine atom and a thiophene-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(thiophen-2-ylsulfonyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(thiophen-2-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include N-substituted benzamides or thiophenes.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

2-chloro-N-(thiophen-2-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide

Uniqueness

2-chloro-N-(thiophen-2-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide group with a thiophene-2-ylsulfonyl moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-thiophen-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S2/c12-9-5-2-1-4-8(9)11(14)13-18(15,16)10-6-3-7-17-10/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZMZAYLRMMOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)C2=CC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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